2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
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Description
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O3 and its molecular weight is 467.91. The purity is usually 95%.
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Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including acetamide, pyrazole, and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H19ClN7O2 with a molecular weight of approximately 472.33 g/mol. Its structure incorporates significant functional groups that contribute to its biological activity:
Feature | Description |
---|---|
Molecular Formula | C21H19ClN7O2 |
Molecular Weight | 472.33 g/mol |
Functional Groups | Acetamide, Pyrazole, Oxadiazole |
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate significant antibacterial and antifungal properties at MIC values ranging from 16 to 62.5 μg/mL against various strains .
- Antiproliferative Effects : The compound has shown potential antiproliferative activity against human cancer cell lines. For instance, analogs have been tested for cytotoxicity with IC50 values indicating effective inhibition of cell growth .
- Neuroprotective Properties : Some derivatives have been reported to exhibit neuroprotective effects, potentially through interactions with neurotransmitter systems .
The precise mechanism of action for this compound is still under investigation; however, preliminary findings suggest interactions with neurotransmitter systems and inflammatory pathways. The presence of the amino and acetamide groups may facilitate these interactions, enhancing its pharmacological profile .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives of pyrazole and oxadiazole frameworks. The results indicated that compounds similar to our target exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 16 μg/mL .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain structural modifications in the target compound led to enhanced cytotoxicity. For example, a derivative with an additional chlorophenyl group demonstrated increased potency against A549 lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-methylamino-N-(2-hydroxyethyl)acetamide | C12H16N2O2 | Exhibits neuroprotective properties |
2-{5-amino-[3(4-chlorophenyl)]pyrazol} | C18H16ClN5O | Potential anti-inflammatory effects |
5-amino-N-methylpyrazole-acetamide | C10H12N4O | Investigated for analgesic activity |
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O3/c1-3-32-16-7-5-4-6-15(16)26-17(31)12-30-19(24)18(21(25-2)28-30)22-27-20(29-33-22)13-8-10-14(23)11-9-13/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKKIWBNRUQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.